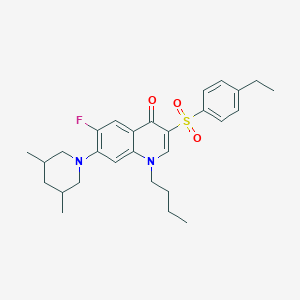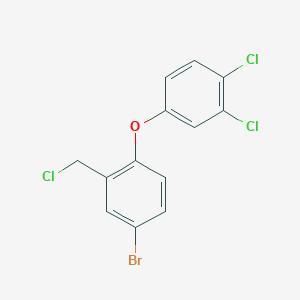![molecular formula C14H12F3N3O3 B2436394 2-(4-メチル-6-オキソ-1,6-ジヒドロピリミジン-1-イル)-N-[4-(トリフルオロメトキシ)フェニル]アセトアミド CAS No. 1203113-76-1](/img/structure/B2436394.png)
2-(4-メチル-6-オキソ-1,6-ジヒドロピリミジン-1-イル)-N-[4-(トリフルオロメトキシ)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group and an oxo group, along with an acetamide group attached to a phenyl ring substituted with a trifluoromethoxy group.
科学的研究の応用
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of advanced materials, such as polymers with specific properties.
作用機序
Target of Action
It has been used in the synthesis of polymers and hydrogels, suggesting that its primary role may be in the formation of these materials .
Mode of Action
The compound is involved in the formation of polymers through a reversible addition-fragmentation chain transfer (RAFT) copolymerization process . This process involves the formation of hydrogen bonds, which are crucial for the stability and mechanical strength of the resulting polymer .
Biochemical Pathways
The compound is involved in the RAFT copolymerization process, which is a type of controlled radical polymerization. This process allows for the precise control over the molecular weight of the polymer, and the ability to form complex architectures .
Pharmacokinetics
Given its use in the formation of polymers and hydrogels, it is likely that its bioavailability is influenced by the properties of these materials .
Result of Action
The result of the compound’s action is the formation of polymers with high mechanical strength and thermal stability . These polymers have been used in the fabrication of electrolytes for lithium-metal batteries, demonstrating their potential for use in advanced energy storage applications .
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the RAFT copolymerization process is temperature-dependent, and the resulting polymers exhibit thermo-reversible properties . Additionally, the performance of the lithium-metal batteries fabricated using these polymers can vary depending on the operating temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
類似化合物との比較
Similar Compounds
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ureidoethyl methacrylate: This compound shares a similar pyrimidine structure but differs in its functional groups and applications.
4-phenyl-5-methyl-6-oxo-1,6-dihydropyrimidine: Another related compound with variations in the substituents on the pyrimidine ring.
Uniqueness
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethoxy group, in particular, enhances its stability and reactivity, making it valuable for various research and industrial purposes.
特性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-13(22)20(8-18-9)7-12(21)19-10-2-4-11(5-3-10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRLLJHOMSFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2436311.png)

![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)
![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)
![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)





![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)



